molecular formula C18H26N6O2 B2716793 3-tert-butyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2320885-70-7

3-tert-butyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2716793
CAS No.: 2320885-70-7
M. Wt: 358.446
InChI Key: MKEYEPZRWHMOMF-UHFFFAOYSA-N
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Description

3-tert-butyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridazine ring, a piperidine ring, and a triazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, including the formation of the pyridazine, piperidine, and triazole rings, followed by their subsequent coupling. Common reagents used in these reactions include tert-butylamine, hydrazine, and various alkylating agents. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-tert-butyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific molecular targets makes it valuable for research in areas such as enzyme inhibition and receptor binding.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development in areas such as cancer treatment and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in areas such as catalysis and materials science.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-tert-butyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine: shares similarities with other compounds that feature pyridazine, piperidine, and triazole rings.

    This compound: can be compared to compounds such as pyridazine derivatives, piperidine derivatives, and triazole derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct ring systems, which allows for a wide range of chemical and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-18(2,3)15-5-6-16(21-20-15)26-12-13-7-9-24(10-8-13)17(25)14-11-23(4)22-19-14/h5-6,11,13H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEYEPZRWHMOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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